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Cat. No.: B1262725

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 465 is a fluorescent label characterized by its strong absorption, high fluorescence
guantum yield, and significant Stokes shift.[1][2] The maleimide derivative of ATTO 465 is a
thiol-reactive probe that enables the covalent labeling of proteins and other biomolecules
containing free sulfhydryl groups, such as those on cysteine residues.[3][4] This specific
reactivity allows for targeted labeling under mild conditions, making it a valuable tool for various
applications in life sciences, including fluorescence microscopy, single-molecule detection, and
flow cytometry.

The labeling reaction is based on the formation of a stable thioether bond between the
maleimide group of the dye and the thiol group of the protein.[5] The reaction is most efficient
at a neutral to slightly acidic pH range of 7.0-7.5, where the thiol group is sufficiently
deprotonated to act as a nucleophile while minimizing reactions with other nucleophilic groups
like amines.

Principle of the Reaction

The core of the labeling protocol is the nucleophilic addition of a thiol group from a cysteine
residue to the double bond of the maleimide moiety of ATTO 465. This reaction, known as a
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thiol-maleimide reaction or Michael addition, results in the formation of a stable, covalent
thioether linkage.

Below is a diagram illustrating the chemical reaction between a protein's thiol group and ATTO
465 maleimide.

Protein-SH

(Thiol Group) ATTO 465-Maleimide

pH 70-7.5

Protein-S-ATTO 465
(Stable Thioether Bond)

Click to download full resolution via product page
Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Workflow

The general workflow for labeling a protein with ATTO 465 maleimide involves several key
steps, from protein preparation to the final analysis of the labeled conjugate.
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'

5. Characterization
(Degree of Labeling)
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Caption: Protein Labeling Experimental Workflow.

Quantitative Data Summary

Successful protein labeling depends on several factors, including the concentration of the
protein and dye, the reaction buffer, pH, temperature, and incubation time. The following table
summarizes typical parameters for labeling proteins with ATTO 465 maleimide. The Degree of
Labeling (DOL) is protein-dependent and should be determined experimentally.
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Parameter

Recommended
Value/Range

Notes

Protein Concentration

1-10 mg/mL (typically 50-100
HM)

Higher concentrations can

improve labeling efficiency.

ATTO 465 Maleimide Stock

Solution

10-20 mM in anhydrous DMSO
or DMF

Prepare fresh before use to

avoid hydrolysis.

Molar Excess of Dye:Protein

10-20 fold

This should be optimized for
each specific protein. A 1.3-
fold molar excess per
sulfhydryl group can also be a

starting point.

Reaction Buffer

Phosphate, HEPES, or Tris
buffer

Must be free of thiols.

Reaction pH

70-75

Optimal for selective reaction
with thiols.

Reaction Temperature

Room temperature or 4°C

Reaction Time

2 hours to overnight

Longer incubation at 4°C may

be beneficial.

Purification Method

Gel filtration (e.g., Sephadex
G-25), dialysis

To remove unreacted dye.

Degree of Labeling (DOL)

Protein-dependent

Determined

spectrophotometrically.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling proteins with ATTO 465 maleimide.

Optimization may be required for specific proteins.

Materials and Reagents

e Protein of interest
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e ATTO 465 maleimide

e Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
o Phosphate-buffered saline (PBS), pH 7.4

o HEPES or Tris buffer, pH 7.0-7.5

o (Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond
reduction

» Gel filtration column (e.g., Sephadex G-25)
» Reaction tubes

e Stirring or rocking platform

Protein Preparation

» Dissolve the protein in a suitable buffer (e.g., PBS, HEPES, Tris) at a concentration of 1-10
mg/mL (50-100 uM). The buffer should not contain any thiol-containing compounds.

o Optional: Reduction of Disulfide Bonds. If the protein's cysteine residues are involved in
disulfide bonds, they must be reduced to generate free thiols.

o Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at
room temperature. TCEP does not need to be removed before adding the maleimide dye.

o Alternatively, DTT can be used. However, excess DTT must be removed by dialysis or a
desalting column before adding the dye, as it will compete for the maleimide.

o To prevent re-oxidation of thiols, it is advisable to perform the labeling reaction in a
deoxygenated buffer or under an inert atmosphere (e.g., nitrogen or argon).

Preparation of ATTO 465 Maleimide Stock Solution

¢ Allow the vial of ATTO 465 maleimide to warm to room temperature before opening to
prevent moisture condensation.
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e Prepare a 10-20 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. For
example, to make a 10 mM solution from 1 mg of ATTO 465 maleimide (MW: 518.57 g/mol
), add approximately 193 pL of solvent.

» Vortex briefly to ensure the dye is fully dissolved.

e This stock solution should be prepared fresh immediately before use, as the maleimide
group can hydrolyze in the presence of water.

Labeling Reaction

o While gently stirring or rocking the protein solution, add the freshly prepared ATTO 465
maleimide stock solution to achieve a 10-20 fold molar excess of dye over the protein.

 Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect
the reaction from light by wrapping the tube in aluminum foil.

Purification of the Labeled Protein

 After the incubation period, the unreacted dye must be removed from the labeled protein.

» Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's
instructions and equilibrate it with the desired storage buffer (e.g., PBS).

o Carefully load the reaction mixture onto the column.

o Elute the column with the storage buffer. The first colored band to elute is the labeled protein
conjugate. A slower-moving colored band corresponds to the free, unreacted dye.

» Collect the fractions containing the labeled protein.
o Alternatively, extensive dialysis against a suitable buffer at 4°C can be used for purification.

Characterization of the Labeled Protein

The efficiency of the labeling reaction is determined by calculating the Degree of Labeling
(DOL), which is the average number of dye molecules conjugated to each protein molecule.
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Spectrophotometric Measurement

o Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the
maximum absorbance of ATTO 465, which is approximately 453 nm (A453).

e The concentration of the protein and the dye in the conjugate solution can be calculated
using the Beer-Lambert law.

Calculation of Degree of Labeling (DOL)

The DOL can be calculated using the following formula:
DOL = (A453 x gprotein) / [(A280 - (A453 x CF280)) x €453]

Where:

A453 is the absorbance of the conjugate at 453 nm.

e A280 is the absorbance of the conjugate at 280 nm.

 gprotein is the molar extinction coefficient of the protein at 280 nm.

» €453 is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 M-1cm-1).

o CF280 is the correction factor for the absorbance of the dye at 280 nm (CF280 = A280 of
dye / Amax of dye). For ATTO 465, this value is 0.48.

Storage

Store the labeled protein conjugate under the same conditions as the unlabeled protein,
typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.
Protect the conjugate from light. The addition of a preservative like sodium azide (e.g., 0.02%)
can prevent microbial growth during storage at 4°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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